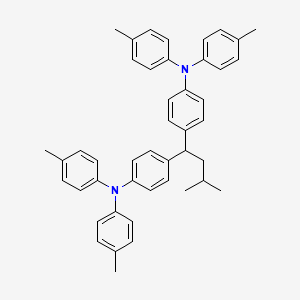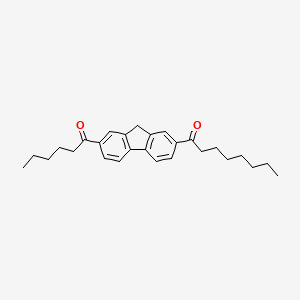
1,2,3-Trichloro-4-(2,4-dinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-4-(2,4-dinitrophenoxy)benzene: is a synthetic organic compound characterized by the presence of three chlorine atoms and a dinitrophenoxy group attached to a benzene ring. This compound is part of the broader class of chlorinated benzenes, which are known for their diverse applications in various fields, including industrial chemistry and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trichloro-4-(2,4-dinitrophenoxy)benzene typically involves the chlorination of benzene followed by nitration and etherification reactions. The process begins with the chlorination of benzene to form 1,2,3-trichlorobenzene. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions. Finally, the dinitrophenoxy group is introduced through an etherification reaction, where 2,4-dinitrophenol reacts with the chlorinated benzene derivative under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-4-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Hydroxylated Derivatives: Formed through nucleophilic substitution.
Amino Derivatives: Resulting from the reduction of nitro groups.
Quinones: Produced through oxidation reactions.
Scientific Research Applications
Chemistry: 1,2,3-Trichloro-4-(2,4-dinitrophenoxy)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and biodegradation of chlorinated benzenes .
Medicine: For example, the reduction products (amino derivatives) are explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-(2,4-dinitrophenoxy)benzene involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activities. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components .
Molecular Targets and Pathways:
Proteins: The compound can modify cysteine residues in proteins, affecting their function.
DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Oxidative Stress Pathways: The generation of ROS leads to the activation of stress response pathways, including the upregulation of antioxidant enzymes.
Comparison with Similar Compounds
1,2,3-Trichlorobenzene: Shares the trichlorobenzene core but lacks the dinitrophenoxy group.
1,2,4-Trichlorobenzene: Another isomer with different chlorine atom positions.
1,3,5-Trichlorobenzene: A structurally distinct isomer with symmetrical chlorine atom positions.
1,2,3,4-Tetrachloro-5-nitrobenzene: Contains an additional chlorine atom and a nitro group.
Uniqueness: 1,2,3-Trichloro-4-(2,4-dinitrophenoxy)benzene is unique due to the presence of both trichloro and dinitrophenoxy groups, which confer distinct chemical reactivity and biological activity. Its combination of electron-withdrawing groups (chlorine and nitro) makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61368-89-6 |
|---|---|
Molecular Formula |
C12H5Cl3N2O5 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl3N2O5/c13-7-2-4-10(12(15)11(7)14)22-9-3-1-6(16(18)19)5-8(9)17(20)21/h1-5H |
InChI Key |
ICNDAVHNIZBYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(4-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14579642.png)
![8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one](/img/structure/B14579647.png)



![2-Oxo-3-{[(thiophen-2-yl)methylidene]amino}imidazolidine-1-carbonyl chloride](/img/structure/B14579679.png)
![1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14579690.png)
![2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14579693.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14579696.png)
![N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide](/img/structure/B14579700.png)
![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)
![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)


